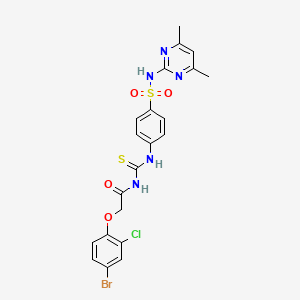
ZCL278
Vue d'ensemble
Description
ZCL278 est un composé de petite molécule qui cible spécifiquement la protéine de contrôle de la division cellulaire 42 homologue (Cdc42). Cdc42 appartient à la famille Rho des petites GTPases et joue un rôle crucial dans la régulation de diverses fonctions cellulaires, notamment la morphologie cellulaire, l'endocytose, la migration et la progression du cycle cellulaire .
Applications De Recherche Scientifique
ZCL278 has found applications in various scientific fields:
Mécanisme D'action
Target of Action
ZCL278 is a selective modulator that directly binds to Cdc42 , a member of the Rho family of small GTPases . Cdc42 plays a crucial role in regulating various cellular functions, including cell morphology, endocytosis, cell migration, and cell cycle progression .
Mode of Action
This compound inhibits the functions of Cdc42 by binding to it directly . It has been shown to suppress the phosphorylation and function of Rac/Cdc42 in human metastatic prostate cancer PC-3 cells . In cortical neurons, this compound treatment has been observed to suppress neuronal branch number and inhibit growth cone motility .
Biochemical Pathways
This compound affects the PI3K-AKT and Raf-MEK-ERK pathways . It disrupts Golgi organization and suppresses cell motility, two of the most prominent Cdc42-mediated subcellular events . It also reduces the perinuclear accumulation of active Cdc42 .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound has been shown to suppress Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (i.e., PC-3) without disrupting cell viability . It also reduces the perinuclear accumulation of active Cdc42 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in cortical neurons, the suppressive effect of this compound on neuronal branch number and growth cone motility was observed after treatment with 50 μM of this compound for 5 or 10 minutes This suggests that both the concentration of this compound and the duration of exposure can influence its efficacy
Analyse Biochimique
Biochemical Properties
ZCL278 has been shown to interact directly with Cdc42, inhibiting its functions with a Kd of 11.4 μM . This interaction disrupts the normal biochemical reactions involving Cdc42, which plays a crucial role in a variety of cellular functions, including cell morphology, endocytosis, migration, and cell cycle progression .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it suppresses Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (PC-3) without disrupting cell viability . It also disrupts Golgi organization, a prominent Cdc42-mediated subcellular event .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to Cdc42 and inhibiting its functions . This binding interaction disrupts the normal functioning of Cdc42, leading to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For example, in serum-starved Swiss 3T3 cells, this compound significantly reduces GTP-Cdc42 (nearly 80%) and disrupts the perinuclear accumulation of active Cdc42 after 1 hour of treatment .
Transport and Distribution
It is known that this compound directly binds to Cdc42 , which could potentially influence its distribution within the cell.
Subcellular Localization
It has been shown to disrupt Golgi organization, a prominent Cdc42-mediated subcellular event , suggesting that it may influence the subcellular localization of proteins involved in this process.
Méthodes De Préparation
Voies de synthèse :
La voie de synthèse de ZCL278 implique plusieurs étapes. Malheureusement, les détails spécifiques concernant la voie de synthèse ne sont pas facilement disponibles dans la littérature. Il est synthétisé par le biais de réactions chimiques qui conduisent au composé final.
Conditions de réaction :
Les conditions de réaction exactes (température, solvants, catalyseurs, etc.) utilisées dans la synthèse de this compound restent non divulguées. Les chercheurs optimisent généralement ces conditions pour obtenir des rendements et une pureté élevés.
Production industrielle :
Les informations concernant les méthodes de production industrielle à grande échelle pour this compound sont limitées. Il est principalement disponible en tant que produit chimique de recherche.
Analyse Des Réactions Chimiques
ZCL278 subit diverses réactions chimiques, bien que les études détaillées soient rares. Voici quelques aperçus :
Types de réactions :
Réactifs et conditions courants :
Principaux produits :
4. Applications de la recherche scientifique
This compound a trouvé des applications dans divers domaines scientifiques :
5. Mécanisme d'action
This compound inhibe Cdc42 en entrant en compétition avec GTP pour la liaison à la protéine. En perturbant les processus médiés par Cdc42, il affecte les fonctions cellulaires basées sur l'actine. Les cibles moléculaires exactes et les voies en aval impliquées nécessitent des investigations supplémentaires .
Comparaison Avec Des Composés Similaires
ZCL278 se distingue par sa sélectivité pour Cdc42. Les comparaisons directes avec d'autres composés similaires sont difficiles en raison des données limitées disponibles. Les chercheurs continuent d'explorer ses propriétés uniques.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDWYDHEBCGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


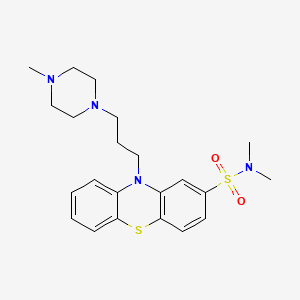
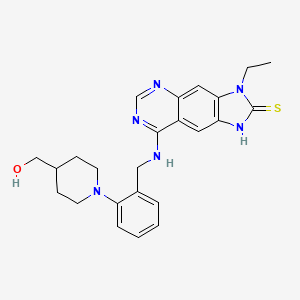
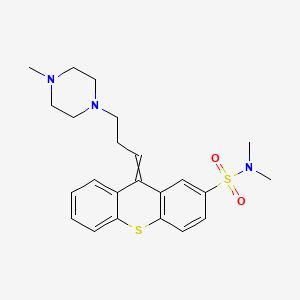

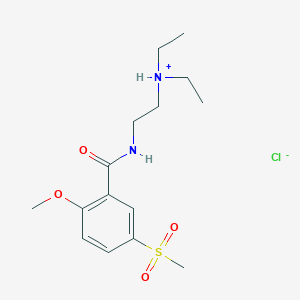
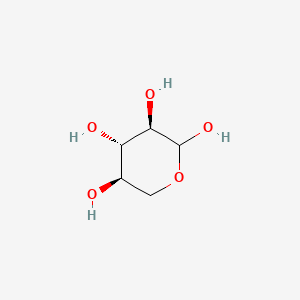
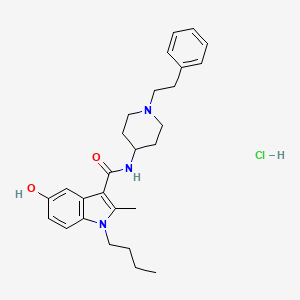
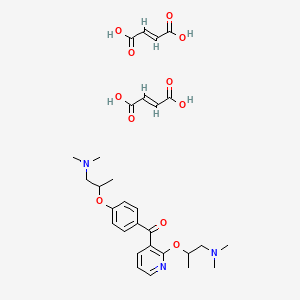

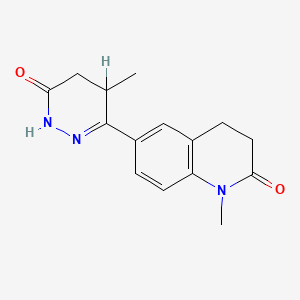
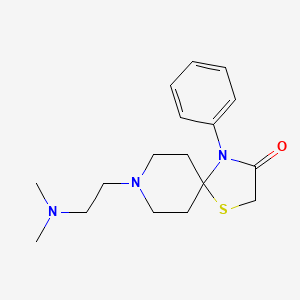
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

